N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a complex organic compound belonging to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiadiazine ring system, which is a heterocyclic structure containing sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves multiple steps. One common method includes the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide, followed by reactions with trimethyl orthoacetate to form the benzothiadiazine core . Bromination of the 3-methyl group and subsequent nucleophilic substitution with arylboronic acids via Suzuki coupling can further modify the structure .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzothiadiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for Suzuki coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzothiadiazine derivatives, sulfoxides, and sulfones.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine
In biology and medicine, this compound has shown potential as a PI3Kδ inhibitor, which is significant in cancer research . It has been studied for its ability to selectively inhibit specific isoforms of PI3K, making it a valuable tool in targeted cancer therapies.
Industry
In the industrial sector, benzothiadiazine derivatives are used in the development of new materials, including organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with molecular targets such as PI3Kδ. By inhibiting this enzyme, the compound can interfere with signaling pathways that are crucial for cancer cell survival and proliferation . The inhibition of PI3Kδ leads to reduced cell growth and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3,4-Dimethylphenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide .
- Other benzothiadiazine derivatives with varying substituents .
Uniqueness
What sets N-(3,4-dimethylphenyl)-4-isobutyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide apart is its specific substitution pattern, which imparts unique biological activities and selectivity towards PI3Kδ. This makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C21H25N3O3S |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methyl-4-(2-methylpropyl)-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C21H25N3O3S/c1-13(2)12-24-16(5)23-28(26,27)20-11-17(7-9-19(20)24)21(25)22-18-8-6-14(3)15(4)10-18/h6-11,13H,12H2,1-5H3,(H,22,25) |
InChI Key |
VWHXHSYVSFZVRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)N(C(=NS3(=O)=O)C)CC(C)C)C |
Origin of Product |
United States |
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